Chromatographic Resolution and Relative Retention Position vs. Benazepril API (S,S-Isomer)
In the compendial HPLC methods for benazepril hydrochloride, the rel-(1S,3R)-isomer (Impurity B) elutes with a relative retention of approximately 1.8 (EP) or 1.5 (USP) with respect to the benazepril (S,S) API peak. The system suitability acceptance criterion demands a baseline resolution of ≥2.5 (EP) or ≥2.0 (USP) between benazepril and Impurity B [1][2]. This chromatographic separation is the critical performance parameter that distinguishes Impurity B from the API and from all other known impurities.
| Evidence Dimension | Relative retention time and chromatographic resolution |
|---|---|
| Target Compound Data | Relative retention (vs. benazepril) ≈ 1.8 (EP) / ≈ 1.5 (USP); Resolution requirement NLT 2.5 (EP) / NLT 2.0 (USP) |
| Comparator Or Baseline | Benazepril (S,S-isomer) API: Relative retention = 1.0; serves as the reference peak |
| Quantified Difference | Target elutes 1.5- to 1.8-fold later than the API, requiring baseline resolution of ≥2.0–2.5 |
| Conditions | EP: C18 column (30 cm × 3.9 mm, 10 µm); mobile phase methanol–water (64:36) with 0.2 mL/L glacial acetic acid and 0.81 g/L tetrabutylammonium bromide; 1.0 mL/min; UV 240 nm. USP: analogous conditions. |
Why This Matters
This resolution parameter is a pass/fail gate for HPLC system qualification prior to any batch release testing; without the correct diastereomeric standard, the method cannot be demonstrated fit for purpose.
- [1] European Pharmacopoeia (Ph. Eur.). Benazepril Hydrochloride. Monograph 2388. 2025. View Source
- [2] United States Pharmacopeia (USP). Benazepril Hydrochloride Tablets. USP–NF. 2025. View Source
